D-glycero-D-gulo-heptopyranose
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Overview
Description
D-glycero-D-gulo-heptopyranose: is a seven-carbon sugar, also known as an aldoheptose. It is a stereoisomer of D-gulo-heptopyranose and is characterized by its pyranose ring structure. This compound is a carbohydrate derivative and plays a significant role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glycero-D-gulo-heptopyranose can be synthesized through several methods. One common approach involves the extension of a shorter sugar chain, such as D-xylose, using the Horner–Wadsworth–Emmons (HWE) reaction. This method involves the reaction of (EtO)2P(O)–CH2–CO2Me with the sugar to extend the carbon chain from C5 to C7 .
Industrial Production Methods: Industrial production of this compound often involves the optimization of synthetic routes to increase yield and reduce costs. One such method includes the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose. This process involves direct phosphorylation of the O6, O7-unprotected heptose .
Chemical Reactions Analysis
Types of Reactions: D-glycero-D-gulo-heptopyranose undergoes various chemical reactions, including nucleophilic displacement, oxidation, and reduction. For example, acid-catalyzed acetonation of D-glycero-D-gulo-heptose results in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, which is used in nucleophilic displacement reactions. Acid catalysts are also commonly used in acetonation reactions .
Major Products: Major products formed from the reactions of this compound include methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose .
Scientific Research Applications
D-glycero-D-gulo-heptopyranose has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a metabolite in various metabolic pathways in plants . In medicine, it is studied for its potential role in the development of therapeutic agents, particularly in the context of bacterial lipopolysaccharides (LPS) and their interaction with the human immune system . In industry, it is used in the production of nucleosides and other carbohydrate derivatives .
Mechanism of Action
The mechanism of action of D-glycero-D-gulo-heptopyranose involves its interaction with specific molecular targets and pathways. For example, in the context of bacterial LPS, this compound is involved in the formation of the core region of LPS, which plays a crucial role in the interaction with the human immune system . The compound’s structure allows it to participate in various biochemical reactions, including glycosylation and phosphorylation, which are essential for its biological activity .
Comparison with Similar Compounds
D-glycero-D-gulo-heptopyranose is unique among heptoses due to its specific stereochemistry. Similar compounds include D-glycero-D-manno-heptopyranose and L-glycero-D-manno-heptopyranose, which differ in their stereochemical configuration . These compounds share similar chemical properties but differ in their biological roles and applications. For instance, D-glycero-D-manno-heptopyranose is also involved in the formation of bacterial LPS but has different glycosidic linkages and functional groups .
Conclusion
This compound is a versatile and important compound in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications
Properties
Molecular Formula |
C7H14O7 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6-,7?/m1/s1 |
InChI Key |
BGWQRWREUZVRGI-XJWWOKRRSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origin of Product |
United States |
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